molecular formula C20H30N2O3 B2462507 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide CAS No. 921834-22-2

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide

Cat. No. B2462507
CAS RN: 921834-22-2
M. Wt: 346.471
InChI Key: JJSCBBGUMMMBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.471. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymeric and Solid Lipid Nanoparticles in Agriculture :Research into polymeric and solid lipid nanoparticles focuses on their use as carrier systems for bioactive compounds like fungicides in agriculture. These nanoparticles offer advantages such as improved release profiles, reduced environmental toxicity, and enhanced efficacy against plant diseases. A study on carbendazim and tebuconazole encapsulated in nanoparticles showed high association efficiency and modified release profiles, suggesting potential for more efficient fungal disease treatment in crops (Campos et al., 2015).

Synthesis of Fused Pyrazole Derivatives :The synthesis of novel chemical structures through reactions such as the Michael addition is a significant area of research. One study described the synthesis of tetrahydropyrazolo[5,1-b]-oxazoles and related compounds, highlighting the chemical versatility and potential applications in creating new molecules with specific properties (Ito et al., 1993).

Enantioselective Synthesis in Pharmaceutical Development :The enantioselective synthesis of drug metabolites, such as those for the vasopressin V2 receptor antagonist OPC-31260, showcases the importance of stereochemistry in pharmaceuticals. Such synthetic approaches enable the production of specific enantiomers of a compound, which can have distinct biological activities and therapeutic profiles (Matsubara et al., 2000).

Novel Synthesis Methods for Heterocyclic Compounds :Research on novel synthesis methods for heterocyclic compounds, such as tetrahydrobenzo[b][1,4]oxazepines, underlines the continuous effort to develop more efficient, selective, and environmentally friendly chemical reactions. These methods can lead to the creation of new molecules with potential applications in medicinal chemistry and material science (Shaabani et al., 2010).

Synthesis and Evaluation of Novel Benzimidazole Fused-1,4-Oxazepines :The synthesis and evaluation of benzimidazole-tethered oxazepine heterocyclic hybrids, combining computational and experimental approaches, illustrate the interdisciplinary nature of modern chemical research. These studies not only contribute to the fundamental understanding of molecular structure and properties but also explore potential applications in nonlinear optical (NLO) technologies and drug design (Almansour et al., 2016).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-13(2)9-18(23)21-15-7-8-16-17(10-15)25-12-20(5,6)19(24)22(16)11-14(3)4/h7-8,10,13-14H,9,11-12H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSCBBGUMMMBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.